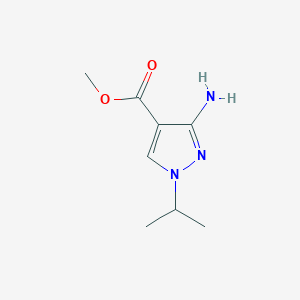![molecular formula C22H26N4O3 B3008324 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide CAS No. 931943-35-0](/img/structure/B3008324.png)
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide" is a complex molecule that may be related to the pyrido[2,3-d]pyrimidin-1(2H)-yl and acetamide chemical families. While the papers provided do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that could be relevant for understanding the synthesis, molecular structure, and chemical properties of the compound .
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, as described in the first paper . This suggests that similar methods could potentially be applied to synthesize the compound of interest, possibly involving the use of phosgene or related reagents to introduce the pyrido[2,3-d]pyrimidin-1(2H)-yl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as UV, IR, PMR, and X-ray spectroscopy . These techniques could be employed to determine the molecular structure of "this compound" and confirm the presence of specific functional groups and the overall molecular conformation.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the specific compound . However, the reactivity of the pyrido[1,2-a]pyrimidin-4-one moiety, as seen in the formation of carbamate derivatives when reacted with chloroformates, could provide insights into the potential reactivity of the compound . This information could be useful in predicting how the compound might behave under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides to the Peripheral Benzodiazepine Receptor suggest that the acetamide moiety can play a significant role in the biological activity of these compounds . Additionally, the synthesis route to 2-(pyrimidin-2'-yl)acetic acids and esters provides a general method for creating compounds with potential pharmacological properties . These studies could help predict the solubility, stability, and biological activity of "this compound".
Scientific Research Applications
Anticancer Activity
Compounds structurally related to "2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide" have been synthesized and tested for their anticancer activity. For instance, certain derivatives have shown cancer cell growth inhibition against multiple cancer cell lines, indicating potential as anticancer agents. This suggests that modifications of the pyrimidine ring, such as those found in the specified chemical, could be beneficial for developing new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Similar derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, utilizing pyrimidinone and oxazinone structures fused with thiophene rings, have shown good antibacterial and antifungal activities, comparable to standard drugs. This highlights the potential of such compounds, including those structurally related to "this compound", as novel antimicrobial agents (Hossan et al., 2012).
Imaging and Diagnostic Applications
Derivatives within this chemical class have been explored for their utility in imaging and diagnostics, particularly in positron emission tomography (PET) imaging. For example, selective ligands for the translocator protein (18 kDa) have been developed and labeled with fluorine-18 for in vivo PET imaging, demonstrating the potential of such compounds in diagnostic applications (Dollé et al., 2008).
Synthesis and Chemical Reactivity
Research into the chemical reactivity of related compounds provides insights into the synthesis of complex pyrimidinone and pyrido[2,3-d]pyrimidine derivatives. These studies not only elucidate the synthetic pathways but also reveal the potential for generating a variety of derivatives with diverse biological activities (Benghiat & Crooks, 1983).
properties
IUPAC Name |
2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16(2)11-14-25-21(28)18-9-6-12-24-20(18)26(22(25)29)15-19(27)23-13-10-17-7-4-3-5-8-17/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHWUSDWQNWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)
![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)
![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)


![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)